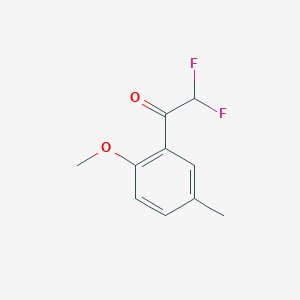
2,2-Difluoro-1-(2-methoxy-5-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(2-methoxy-5-methylphenyl)ethan-1-one is an organic compound with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a phenyl ring, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-methoxy-5-methylbenzaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2-)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Substituted ethanones with various nucleophiles
Scientific Research Applications
2,2-Difluoro-1-(2-methoxy-5-methylphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(2-methoxy-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
2,2-Difluoro-1-(4-methoxyphenyl)ethanone: Similar structure but with the methoxy group in a different position.
1-(2-Methoxy-4-methylphenyl)ethan-1-one: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Contains a difluoromethoxy group but has a different core structure.
Uniqueness: 2,2-Difluoro-1-(2-methoxy-5-methylphenyl)ethan-1-one is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2,2-difluoro-1-(2-methoxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-4-8(14-2)7(5-6)9(13)10(11)12/h3-5,10H,1-2H3 |
InChI Key |
IMZMOVCYSBFAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


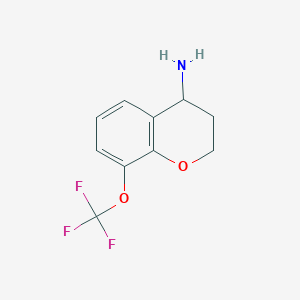
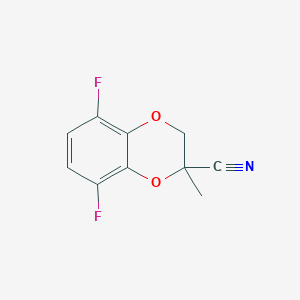
![[(3-Bromo-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13209046.png)
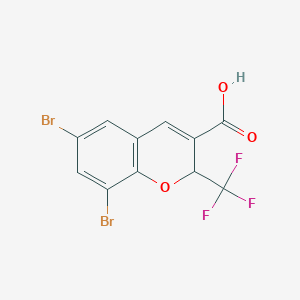
![2-(6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B13209051.png)
![3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13209055.png)
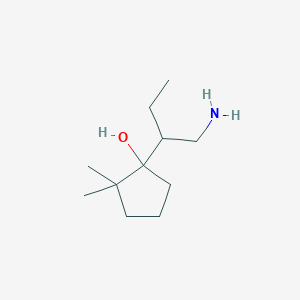
amine](/img/structure/B13209065.png)

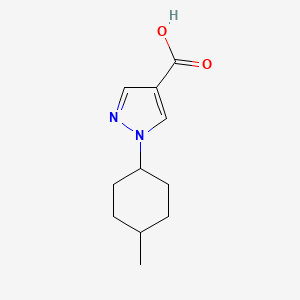
![4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13209084.png)
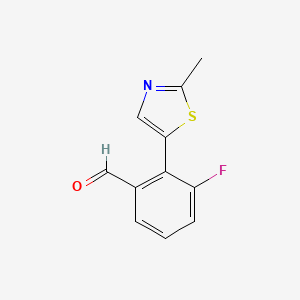
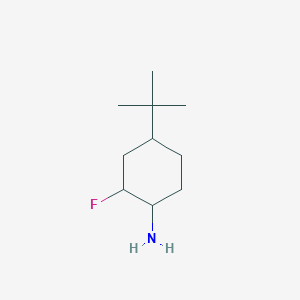
![Ethyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13209103.png)
